![molecular formula C13H8F3NO2 B3043636 6-[3-(Trifluoromethoxy)phenyl]-2-pyridinecarbaldehyde CAS No. 887980-16-7](/img/structure/B3043636.png)
6-[3-(Trifluoromethoxy)phenyl]-2-pyridinecarbaldehyde
Übersicht
Beschreibung
“6-[3-(Trifluoromethoxy)phenyl]-2-pyridinecarbaldehyde” is a chemical compound with the molecular formula C13H8F3NO2 . It has a molecular weight of 267.21 . It appears as a white to yellow solid .
Molecular Structure Analysis
The InChI code for the compound is 1S/C13H8F3NO2/c14-13(15,16)19-12-4-2-1-3-10(12)11-6-5-9(8-18)7-17-11/h1-8H . This code provides a specific textual identifier for the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound is a white to yellow solid . It has a molecular weight of 267.21 and a molecular formula of C13H8F3NO2 . The compound is stored at 4°C .Wissenschaftliche Forschungsanwendungen
Metal Complexes and Coordination Polymers
Research has explored the use of pyridinecarbaldehyde derivatives in forming homoleptic metal(ii) complexes and coordination polymers. These complexes exhibit unique properties, such as a color change upon protonation and the formation of one-dimensional chains with potential applications in material science. This is exemplified in the work on iron(ii) and ruthenium(ii) complexes by Beves et al. (2008) (Beves et al., 2008).
Synthesis of Trifluoromethyl-substituted Pyrazolo[4,3-c]pyridines
The compound's derivatives have been utilized in the synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines, which are of interest due to their potential applications in medicinal chemistry. This is highlighted in a study by Palka et al. (2014), demonstrating a microwave-assisted synthesis approach (Palka et al., 2014).
Novel Pyrazole-4-carbaldehydes Synthesis
The chemical has been used in synthesizing novel pyrazole-4-carbaldehydes, as indicated by Hu et al. (2010). These compounds are significant for their potential applications in various chemical reactions and synthesis pathways (Hu et al., 2010).
Development of Atom Transfer Radical Polymerization
In the field of polymer science, derivatives of pyridinecarbaldehyde, like 2-pyridinecarbaldehyde imines, have been employed in atom transfer radical polymerization, which is essential for developing new polymers with specific characteristics. This application is discussed in a study by Haddleton et al. (1997) (Haddleton et al., 1997).
Cytotoxicity Evaluation in Anticancer Research
Alam et al. (2017) have investigated the cytotoxicity of pyridine-3-carbaldehyde derivatives against human cancer cell lines, highlighting their potential as anticancer agents. This research opens up possibilities for new cancer treatments (Alam et al., 2017).
Antimicrobial Activity Studies
Studies on pyrimidine derivatives, including those synthesized from pyridine-4-carbaldehyde, have shown promising antimicrobial properties. Rathod et al. (2018) provided insights into this application, suggesting potential uses in medicine and pharmaceuticals (Rathod et al., 2018).
Safety and Hazards
The safety data sheet for “6-[3-(Trifluoromethoxy)phenyl]-2-pyridinecarbaldehyde” provides important safety information . In case of inhalation, skin contact, eye contact, or ingestion, specific first aid measures are recommended . The compound should be handled with appropriate personal protective equipment, and exposure should be avoided .
Eigenschaften
IUPAC Name |
6-[3-(trifluoromethoxy)phenyl]pyridine-2-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3NO2/c14-13(15,16)19-11-5-1-3-9(7-11)12-6-2-4-10(8-18)17-12/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTGRYPOXHXEXGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C2=CC=CC(=N2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






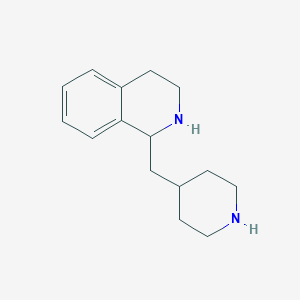
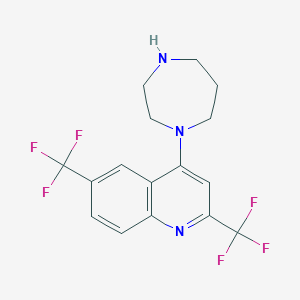
![N-[3-(Trifluoromethyl)phenyl]-4-(trifluoromethyl)benzamide](/img/structure/B3043564.png)

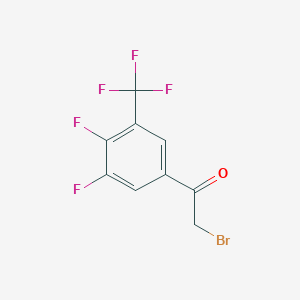

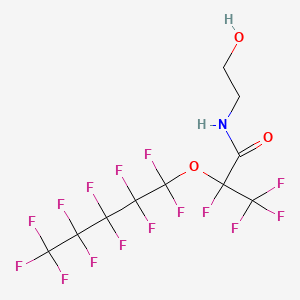
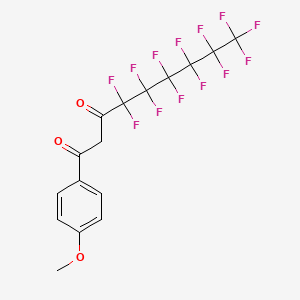


![2-[[4,6-Bis(2,2,2-trifluoroethoxy)pyrimidin-2-yl]methylsulfanyl]ethanamine](/img/structure/B3043575.png)